molecular formula C10H13N5O2 B1400528 Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate CAS No. 1154030-73-5

Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate

Cat. No. B1400528
CAS RN: 1154030-73-5
M. Wt: 235.24 g/mol
InChI Key: ZQOBTQXOHGZNRL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate, also known by its chemical abbreviation ‘ethyl CDAP’ or ‘EC’, is a chemical compound with potential applications in various fields of research and industry. It has a CAS Number of 1154030-73-5 and a linear formula of C10H13N5O2 .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl (Z)-2-(4-cyano-1H-1,2,3-triazol-1-yl)-3-(dimethylamino)acrylate . The InChI code is 1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3/b9-7- .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 235.25 g/mol . It is a solid substance .

Scientific Research Applications

Organic Synthesis

In the realm of organic chemistry, this compound serves as a versatile building block for the synthesis of various heterocyclic compounds. For instance, it can undergo Rh(III)-catalyzed C–H functionalization with 1-alkynylcyclobutanols. This process facilitates a [4+1] annulation, which is a novel pathway to prepare diverse 1H-indazoles . These indazoles are significant due to their pharmacological properties, including anti-inflammatory and anticancer activities.

Medicinal Chemistry

The compound’s utility in medicinal chemistry is linked to its role in synthesizing indazoles, which are crucial in drug development. Indazoles act as core structures for many drugs that target a range of diseases. The ability to synthesize these structures efficiently allows for the rapid generation of libraries of compounds for drug screening and optimization .

Agriculture

In agricultural research, the compound’s derivatives could be explored for their potential as growth regulators or pesticides. The structural similarity to triazole-based fungicides suggests possible applications in protecting crops from fungal pathogens .

Biochemistry

In biochemistry, the compound’s role in synthesizing indazoles is of interest due to the biological significance of these molecules. Indazoles are found in many natural products and can influence various biochemical pathways. Studying these pathways can provide insights into cellular processes and lead to the discovery of new therapeutic targets .

Pharmacology

The pharmacological applications are closely tied to the compound’s medicinal chemistry uses. As a precursor to indazole compounds, it can contribute to the creation of molecules with potential therapeutic effects. The synthesized indazoles can be tested for activity against a wide range of biological targets, which is a critical step in the drug discovery process .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-4-17-10(16)9(7-14(2)3)15-6-8(5-11)12-13-15/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOBTQXOHGZNRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)N1C=C(N=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155173
Record name Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-cyanotriazol-1-yl)-3-(dimethylamino)prop-2-enoate

CAS RN

1154030-73-5
Record name Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154030-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-α-[(dimethylamino)methylene]-1H-1,2,3-triazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.3 g (7.5 mmol) of the compound from Example 4A and 1.4 ml (1.2 g, 8.2 mmol) of N,N-dimethylformamide diethyl acetal are stirred at a bath temperature of 100° C. for 16 h. For work-up, the cooled reaction solution is concentrated on a rotary evaporator and the residue is dried under reduced pressure. Yield: 1.5 g (86% of theory)
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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